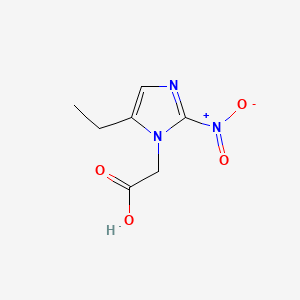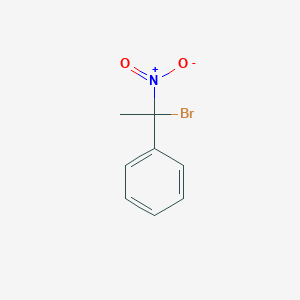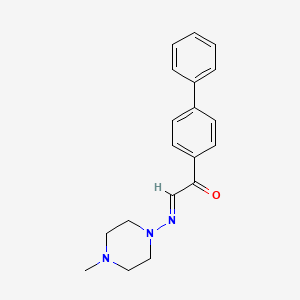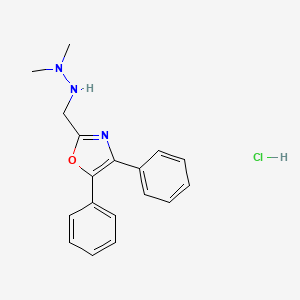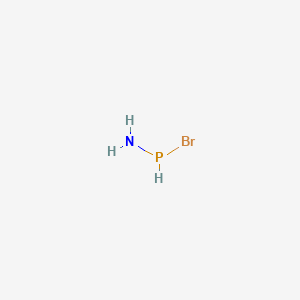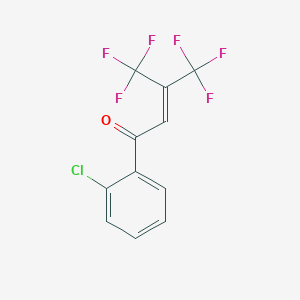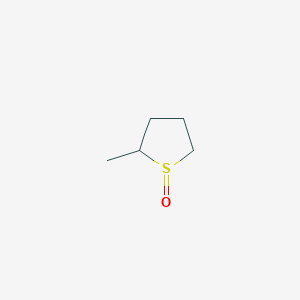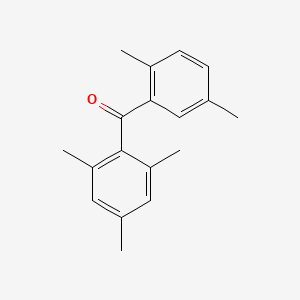
(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone is an organic compound with the molecular formula C17H18O It is a ketone derivative, characterized by the presence of two aromatic rings substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced efficiency and scalability. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are employed to achieve high purity and yield.
化学反応の分析
Types of Reactions
(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid, nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of (2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone involves interactions with specific molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The aromatic rings provide sites for electrophilic substitution, allowing the compound to interact with different biological molecules and pathways.
類似化合物との比較
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another ketone derivative with similar structural features but different functional groups.
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Shares the trimethylbenzoyl group but has different substituents on the aromatic rings.
Uniqueness
(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and potential applications. The presence of multiple methyl groups enhances its hydrophobicity and affects its interactions with other molecules.
特性
CAS番号 |
35019-06-8 |
|---|---|
分子式 |
C18H20O |
分子量 |
252.3 g/mol |
IUPAC名 |
(2,5-dimethylphenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C18H20O/c1-11-6-7-13(3)16(10-11)18(19)17-14(4)8-12(2)9-15(17)5/h6-10H,1-5H3 |
InChIキー |
WVYWNVZMFUFWRG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=C(C=C(C=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


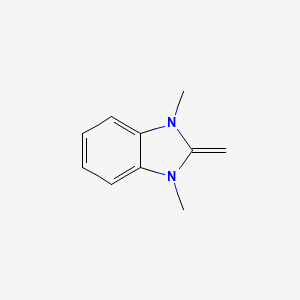
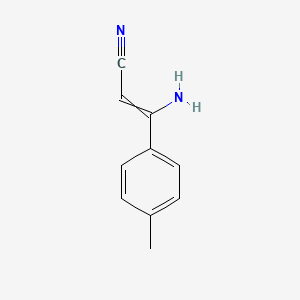
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
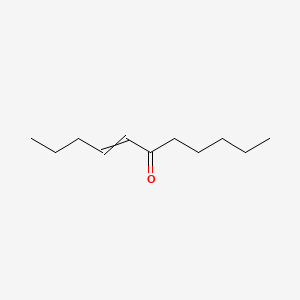
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
